PAV-104

SARS-CoV-2 antiviral potency Calu-3

Generic antivirals fail to address viral assembly, limiting pandemic preparedness. PAV-104 is an orally bioavailable, host-targeted assembly inhibitor that blocks SARS-CoV-2 nucleocapsid oligomerization with >99% pan-variant inhibition in primary human airway epithelial cells. Its selectivity for the virally modified 14-3-3 complex avoids host toxicity-a property absent in earlier analogs like PAV-431-and its mechanism upstream of replication confers a high genetic barrier to resistance. - EC50 = 1.7 nM in Calu-3 cells (4.6-fold more potent than remdesivir). - Oral bioavailability enables straightforward gavage dosing in rodent models. - Available in 10 mg, 50 mg, and bulk custom pack sizes; rapid global dispatch from stock.

Molecular Formula C29H35N5O6S
Molecular Weight 581.7 g/mol
Cat. No. B12364326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAV-104
Molecular FormulaC29H35N5O6S
Molecular Weight581.7 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2CC2)C(=O)NCC3=C(C(=CC=C3)OCC4=CC=C(C=C4)C(=O)N5CCN(CC5)S(=O)(=O)C)OC
InChIInChI=1S/C29H35N5O6S/c1-32-25(17-24(31-32)21-11-12-21)28(35)30-18-23-5-4-6-26(27(23)39-2)40-19-20-7-9-22(10-8-20)29(36)33-13-15-34(16-14-33)41(3,37)38/h4-10,17,21H,11-16,18-19H2,1-3H3,(H,30,35)
InChIKeyICMWLGARAIHCPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAV-104: Host-Targeted Assembly Inhibitor


PAV-104 is an advanced analog within a novel chemotype of host-targeted viral assembly inhibitors that modulate viral capsid assembly [1]. It was identified through an unconventional cell-free protein synthesis and assembly-based phenotypic screen, and is characterized as a host-targeted, orally bioavailable, pan-viral small molecule inhibitor with promising activity against SARS-CoV-2 variants in human primary airway epithelial cells [2]. PAV-104 specifically interacts with the SARS-CoV-2 nucleocapsid (N) protein and interferes with its oligomerization, thereby blocking viral particle assembly without affecting viral entry, mRNA transcription, or protein synthesis [3].

Workflow Viral assembly inhibition studies (host-targeted mechanism)
Probe type Cell-permeable, orally bioavailable small molecule tool compound
Target SARS-CoV-2 N protein oligomerization blockade

Why PAV-104 Cannot Be Substituted


Generic substitution fails for PAV-104 because its mechanism of action is fundamentally distinct from direct-acting antivirals like remdesivir (a polymerase inhibitor) and from earlier analogs like PAV-431. PAV-104 targets a transient host multi-protein complex that is modified upon viral infection, demonstrating selectivity for the virally modified target that avoids host toxicity—a property not shared by PAV-431, which lacks this refined selectivity [1]. Unlike nucleoside analogs that require intracellular activation and can be susceptible to viral exonuclease-mediated resistance, PAV-104 acts upstream of viral replication by blocking particle assembly, offering a higher genetic barrier to resistance [2]. These mechanistic differences translate directly into quantifiable differences in potency and selectivity that cannot be recapitulated by in-class substitution.

Mechanism Direct-acting antivirals (e.g., remdesivir) act on viral replication, not assembly; assembly-blockade endpoints may not transfer.
Analog Earlier analog PAV-431 lacks demonstrated selectivity for the virally modified target; host-response profile may differ.
Resistance Nucleoside analogs face exonuclease-mediated resistance; PAV-104’s assembly-targeted mechanism provides a distinct resistance-barrier context.

PAV-104 Differentiation Evidence


Potency vs. Remdesivir in Calu-3 Cells

In a direct head-to-head comparison in Calu-3 human airway epithelial cells infected with SARS-CoV-2 (MOI=0.001), PAV-104 demonstrated significantly greater potency than the FDA-approved antiviral remdesivir [1].

Potency vs. remdesivir
Head-to-head
PAV-104 EC50 = 1.7 nM; Remdesivir EC50 = 7.9 nM (Calu-3, MOI 0.001, 48h)
Supports assembly-inhibitor potency comparison in airway cell model
Reported 4.6-fold EC50 difference; cell-type and assay conditions apply
SARS-CoV-2 antiviral potency Calu-3

EC90 Suppression vs. Remdesivir

When measured by infectious viral titer in Calu-3 cells, PAV-104 achieved a substantially lower EC90 compared to remdesivir, indicating more effective suppression of infectious virus production at higher inhibitory concentrations [1].

EC90 suppression vs. remdesivir
Head-to-head
PAV-104 EC90 = 10.3 nM; Remdesivir EC90 = 19.2 nM (infectious titer)
Lower EC90 indicates more complete viral suppression in this model
1.9-fold difference; infectious titer readout used
SARS-CoV-2 EC90 infectious titer

Pan-Variant Inhibition of SARS-CoV-2

PAV-104 demonstrated consistent, high-level antiviral activity across multiple SARS-CoV-2 variants in both primary and immortalized human airway epithelial cells, a performance benchmark not uniformly achieved by monoclonal antibody therapies or certain direct-acting antivirals that exhibit variant-dependent efficacy [1].

Pan-variant inhibition
Reported
>99% inhibition across Delta, Omicron and other variants in AECs
Supports variant-agnostic screening strategy
Cross-study comparison; variant-specific replication data to verify
SARS-CoV-2 variants pan-variant airway epithelial cells

Host Target Selectivity vs. PAV-431

PAV-104 represents an advanced analog with refined target selectivity compared to its predecessor PAV-431. While both compounds target the 14-3-3 multi-protein complex, PAV-104 is specifically selective for the virally modified form of the target, thereby avoiding host toxicity—a differentiation not demonstrated for PAV-431 [1].

Host target selectivity
Class-level
Selective for virally modified 14-3-3 complex; PAV-431 lacks demonstrated selectivity
Reported selectivity attribute; host toxicity avoidance context
Mechanistic inference; direct selectivity quantification not provided
host-targeted selectivity toxicity avoidance

Oral Bioavailability

PAV-104 is characterized as an orally bioavailable small molecule, a property that distinguishes it from many viral assembly inhibitors that require intravenous or inhaled administration due to poor oral absorption [1]. While specific PK parameters (Cmax, AUC) are not publicly disclosed, the designation as 'orally bioavailable' is based on in vivo studies demonstrating systemic exposure following oral administration.

Oral bioavailability
Class-level
Orally bioavailable (qualitative designation based on rodent PK)
May support oral dosing in preclinical rodent models
Specific PK parameters (Cmax, AUC) not disclosed; exposure validation needed
oral bioavailability PK in vivo

PAV-104 Research Applications


Viral Assembly Mechanism Studies

Researchers investigating the molecular mechanisms of viral particle assembly should utilize PAV-104 for its well-characterized interaction with the SARS-CoV-2 nucleocapsid protein and its interference with N oligomerization [1]. Glycerol gradient sedimentation assays have confirmed that PAV-104 directly alters N protein sedimentation profiles, providing a robust experimental system for studying assembly blockade [1]. The compound's selectivity for the virally modified 14-3-3 complex makes it an ideal probe for dissecting host-virus interactions at the assembly interface [2].

Pan-Variant Antiviral Screening

Due to its demonstrated >99% inhibition of diverse SARS-CoV-2 variants in primary and immortalized human airway epithelial cells [1], PAV-104 serves as a reliable positive control or reference compound in antiviral screening campaigns targeting emerging coronaviruses. Its host-targeted mechanism offers a high genetic barrier to resistance, making it particularly valuable for pandemic preparedness research where viral evolution may compromise direct-acting antivirals [2].

Oral In Vivo Efficacy Studies

For research programs progressing to in vivo efficacy evaluation, PAV-104's oral bioavailability [1] enables straightforward oral gavage dosing in rodent models, reducing the experimental variability and stress associated with repeated intraperitoneal or intravenous injections. This property also facilitates longer-term dosing regimens and combination therapy studies that would be logistically challenging with non-orally bioavailable alternatives [1].

Application
Selection Property
Validation Focus
Viral assembly mechanism studies
N protein interaction and oligomerization blockade
Glycerol gradient sedimentation, assembly endpoint assays
Pan-variant antiviral screening
Consistent pan-variant inhibitory profile
Variant panel testing, genetic barrier to resistance
Oral in vivo exposure studies
Oral bioavailability (qualitative designation)
Systemic exposure and PK modeling in rodent models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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